molecular formula C14H18O2 B095403 Methyl 1-phenylcyclohexane-1-carboxylate CAS No. 17380-78-8

Methyl 1-phenylcyclohexane-1-carboxylate

Cat. No. B095403
CAS No.: 17380-78-8
M. Wt: 218.29 g/mol
InChI Key: SGCPKFJYODXFOZ-UHFFFAOYSA-N
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Patent
US05331010

Procedure details

This compound was prepared (1.91 g, 8.76 mmol, 89%) from the product of Step A (2.00 g, 9.8 mmol) following the procedure for synthesis of methyl-1-cyclopentanecarboxylate as set forth in Step A, Example 1. The product of this step was homogeneous by TLC (ether:C2Cl2, 2:1) and used in the next step without further purification. CIMS 219 m/z (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:13]([OH:15])=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:16]OC(C1CCCC1)=O>CCOCC>[CH3:16][O:14][C:13]([C:7]1([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=[O:15]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCCC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
COC(=O)C1(CCCCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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